2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting with the formation of the pyrimido[4,5-d]pyrimidine core. One common approach is the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized for efficiency and yield, with continuous monitoring to ensure product quality. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: : The thio group can be oxidized to a sulfoxide or sulfone.
Reduction: : The compound can be reduced to remove oxygen atoms or add hydrogen atoms.
Substitution: : The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines or alcohols can be used, with reaction conditions varying based on the specific nucleophile and solvent.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of reduced derivatives with fewer oxygen atoms.
Substitution: : Formation of substituted derivatives with different functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicine: : It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Agriculture: : It could be used as a pesticide or herbicide due to its potential to inhibit the growth of harmful organisms.
Material Science: : Its unique structure may be useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can disrupt biological pathways, leading to the desired therapeutic or pesticidal effects. The exact molecular targets and pathways would depend on the specific application and the biological system being targeted.
Comparison with Similar Compounds
This compound can be compared to other pyrimido[4,5-d]pyrimidines and related heterocyclic compounds. Similar compounds include:
Thiadiazoles: : Known for their antimicrobial and anticancer properties.
Indole derivatives: : Often used in antiviral and anticancer research.
Coumarin heterocycles: : Used in various biological and material science applications.
Properties
IUPAC Name |
2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-17-10-8(12(20)18(2)13(17)21)11(22-5-7(14)19)16-9(15-10)6-3-4-6/h6H,3-5H2,1-2H3,(H2,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVAUTJHMSJEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)N)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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